![molecular formula C10H10Cl2N2O2 B371198 乙基(2E)-氯[(4-氯苯基)肼基]乙酸酯 CAS No. 27143-09-5](/img/structure/B371198.png)
乙基(2E)-氯[(4-氯苯基)肼基]乙酸酯
描述
Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate is a chemical compound with the molecular formula C11H13ClN2O2 It is known for its unique structure, which includes a hydrazono group attached to a chlorophenyl ring
科学研究应用
Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate typically involves the reaction of ethyl chloroacetate with 4-chlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the hydrazono group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
作用机制
The mechanism of action of ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
相似化合物的比较
Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate can be compared with other similar compounds, such as:
Ethyl (2E)-2-[(4-chlorophenyl)hydrazono]propanoate: Similar structure but different substituents.
Ethyl (2E)-(4-chlorophenyl)sulfonylacetate: Contains a sulfonyl group instead of a chloro group.
Ethyl (2E)-2-[(4-chlorophenyl)hydrazono]-3-oxo-3-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinolin-2-y): More complex structure with additional functional groups.
属性
IUPAC Name |
ethyl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJOIKUARWSPEQ-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Propylbicyclo[2.2.2]octan-1-ol](/img/structure/B371115.png)
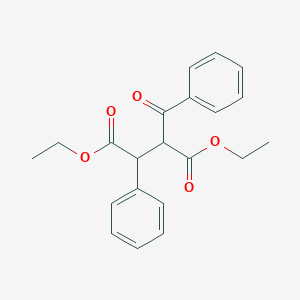
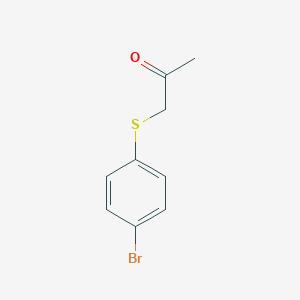
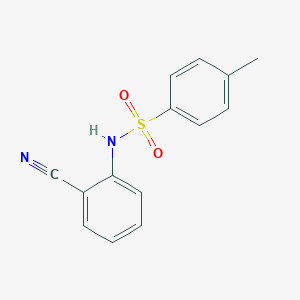
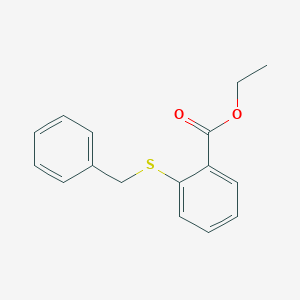
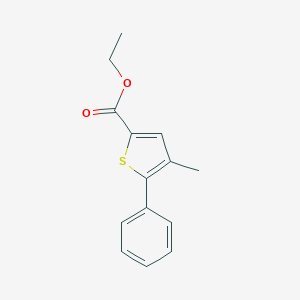
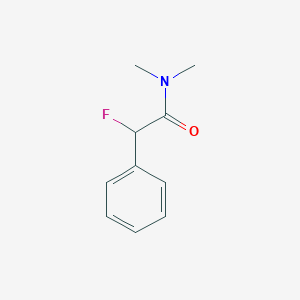
![1-[3-(Methylsulfanyl)-2-thienyl]ethanone](/img/structure/B371127.png)
![N-(2-chloroethyl)-N-ethyl-N-[(6-methyl-1-benzothien-3-yl)methyl]amine](/img/structure/B371128.png)
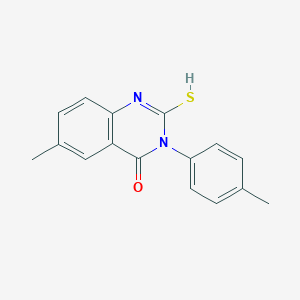
![1-[4-(2-Chlorophenyl)phenyl]ethanone](/img/structure/B371131.png)
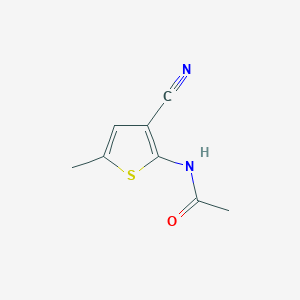
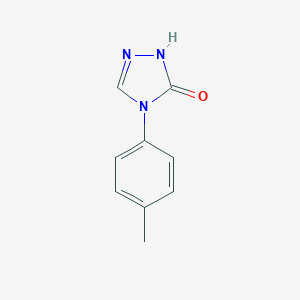
![1-[3-(methylsulfanyl)-2-thienyl]ethanone O-{4-nitrobenzoyl}oxime](/img/structure/B371142.png)
